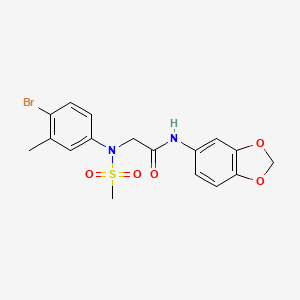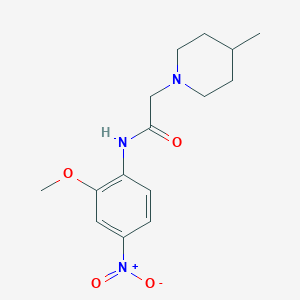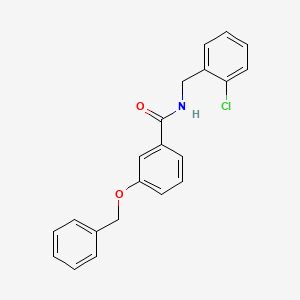
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide
Descripción general
Descripción
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide, also known as BTE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BTE is a small molecule that belongs to the family of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is not fully understood, but it is believed to act by inhibiting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been shown to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease the expression of various pro-inflammatory cytokines. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to modulate the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized with a high yield and purity. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide. One potential area of research is the development of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the structure-activity relationship of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide and its derivatives to identify compounds with improved potency and selectivity. Additionally, the use of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide in materials science, such as the development of organic semiconductors and light-emitting diodes, is an exciting area of research.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties, making it a promising candidate for the development of novel anticancer drugs.
Propiedades
IUPAC Name |
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-7-8-14-15(10-20)19(25-16(14)9-12)22-18(24)17(23)21-11-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCKHOGVIQHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)

![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)
![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)
![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4233464.png)
![5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
![N-benzyl-N-[3-(4-morpholinyl)propyl]-N'-phenylthiourea](/img/structure/B4233470.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)


![dimethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4233507.png)
![2-[2-iodo-6-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-(2-methylphenyl)acetamide dihydrochloride](/img/structure/B4233514.png)